molecular formula C5H4O3S B1317244 4-Hydroxythiophene-2-carboxylic acid CAS No. 40748-90-1

4-Hydroxythiophene-2-carboxylic acid

Cat. No. B1317244
CAS RN: 40748-90-1
M. Wt: 144.15 g/mol
InChI Key: FFIUBSLJPHJUCZ-UHFFFAOYSA-N
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Description

4-Hydroxythiophene-2-carboxylic acid is a chemical compound with the CAS Number: 40748-90-1 . It has a molecular weight of 145.16 and its IUPAC name is 4-hydroxy-1H-1lambda3-thiophene-2-carboxylic acid .


Synthesis Analysis

The synthesis of 4-Hydroxythiophene-2-carboxylic acid involves the conversion of aryl/heteroaryl esters to substituted thiophene esters via a Vilsmeier-Haack reaction . This reaction is followed by hydrolysis to yield 4,5-diaryl/heteroaryl thiophene-2-carboxylic acid derivatives .


Molecular Structure Analysis

The molecular formula of 4-Hydroxythiophene-2-carboxylic acid is C5H4O3S . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

The chemical reactions of carboxylic acids, such as 4-Hydroxythiophene-2-carboxylic acid, often involve a nucleophilic acyl substitution pathway . This pathway includes the conversion of the carboxylic acid into an acyl chlorosulfite intermediate, replacing the –OH of the acid with a much better leaving group .


Physical And Chemical Properties Analysis

Carboxylic acids, like 4-Hydroxythiophene-2-carboxylic acid, incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .

Scientific Research Applications

    Organic Synthesis and Material Science

    • Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • They are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

    Electronics

    • Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

    Pharmacology

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

    Antioxidant Activity

    • Some thiophene derivatives, such as 3-amino thiophene-2-carboxamide derivatives, have been found to exhibit significant antioxidant activity .
    • These compounds have shown a high percentage of inhibition, indicating their potential as antioxidants .

    Synthesis of Biologically Active Compounds

    • Thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds .
    • They are used to improve advanced compounds with a variety of biological effects .

    Corrosion Inhibitors

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • They help prevent the corrosion of metals, thereby extending the life of metal structures and components .

    Organic Synthesis

    • Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis .
    • They are used in obtaining small molecules, macromolecules, synthetic or natural polymers .

    Nanotechnology

    • Carboxylic acids are used in nanotechnology for the modification of the surface of metallic nanoparticles and carbon nanostructures .
    • They promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

    Polymers

    • In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
    • They are used in the modification of surfaces and in the production of various types of polymers .

Future Directions

The catalytic reduction of carboxylic acid derivatives, like 4-Hydroxythiophene-2-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . Future research may focus on designing new multicomponent strategies complying with Green Chemistry principles for the further exploitation of 4-Hydroxythiophene-2-carboxylic acid .

properties

IUPAC Name

4-hydroxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3S/c6-3-1-4(5(7)8)9-2-3/h1-2,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIUBSLJPHJUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40534132
Record name 4-Hydroxythiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxythiophene-2-carboxylic acid

CAS RN

40748-90-1
Record name 4-Hydroxythiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxythiophene-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RZRS SCH2C0 - Thiophenecarboxylic Acids and Their …, 1986 - Wiley Online Library
… -m et hanol, 428, 429 these give dialkyl 3-hy droxy thiophene-2, 5dicarboxylates (121); vigorous hydrolysis with aqueous sodium hydroxide gives 4hydroxythiophene-2-carboxylic acid …
Number of citations: 0 onlinelibrary.wiley.com
B Lawson - 1978 - search.proquest.com
This thesis reports attempts to prepare the thiophene analogue of papaverine in which the dimethoxy isoquinoline system is replaced by a dimethoxy thienopyridine. In the first …
Number of citations: 3 search.proquest.com
AL Samsonenko, AS Kostyuchenko, TY Zheleznova… - …, 2022 - thieme-connect.com
… These include, for example, the Fischer reaction of 4-hydroxythiophene-2-carboxylic acid esters 1 with phenylhydrazines 2.[16] The most popular strategy for constructing thieno[3,2-b]…
Number of citations: 3 www.thieme-connect.com
CB Summitt - 2015 - wakespace.lib.wfu.edu
The Primary Hyperoxalurias (PH) are rare disorders of glyoxylate metabolism that cause the formation of calcium oxalate kidney stones. Currently, treatments for PH are limited. …
Number of citations: 0 wakespace.lib.wfu.edu

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